Product packaging for 2,5-Dimethyl-1-naphthaldehyde(Cat. No.:)

2,5-Dimethyl-1-naphthaldehyde

Cat. No.: B12821409
M. Wt: 184.23 g/mol
InChI Key: MSNZZLVFQPFYMF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-naphthaldehyde is a high-value naphthalene-based building block exclusively for research use. This compound is of significant interest in organic synthesis and materials science due to its functional aldehyde group and substituted naphthalene core, which allows for further derivatization and incorporation into more complex structures . Naphthalene derivatives are widely utilized in the development of pharmaceuticals, polymers, and pigments . The aldehyde group, in particular, serves as a versatile handle for chemical transformations, including condensation reactions and the synthesis of heterocyclic compounds. Research into similar naphthaldehyde compounds has focused on strategies for selective functionalization, such as C-H methylation, to create diverse chemical libraries for screening and development . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B12821409 2,5-Dimethyl-1-naphthaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2,5-dimethylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O/c1-9-4-3-5-12-11(9)7-6-10(2)13(12)8-14/h3-8H,1-2H3

InChI Key

MSNZZLVFQPFYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=CC=C1)C=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5 Dimethyl 1 Naphthaldehyde and Its Structural Analogs

Regioselective Synthesis Strategies for Substituted Naphthaldehydes

Achieving regioselectivity—the control of where chemical reactions occur on a molecule—is a paramount challenge in the synthesis of polysubstituted naphthalene (B1677914) derivatives. researchgate.net Traditional electrophilic aromatic substitution methods often lead to a mixture of products, making the isolation of a specific isomer difficult. researchgate.net Consequently, modern synthetic chemistry has shifted towards more precise and efficient catalytic methods.

Transition Metal-Catalyzed Annulation and Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of substituted naphthalenes by enabling a variety of reactions such as cross-coupling, cascade reactions, domino reactions, cycloisomerization, and Diels-Alder reactions. thieme-connect.com These methods offer high atom economy and often proceed with excellent regioselectivity. thieme-connect.com

Palladium catalysts are highly versatile for the synthesis of substituted naphthalenes. thieme-connect.com One notable approach involves the palladium-catalyzed annulation of internal alkynes, which forms two new carbon-carbon bonds in a single step and accommodates a wide range of functional groups, resulting in highly substituted naphthalenes in excellent yields. nih.gov Another strategy is the direct construction of substituted naphthalenes from the reaction of N-acetanilides and diarylacetylenes using palladium acetate (B1210297) as a catalyst. thieme-connect.com This reaction demonstrates both chemoselectivity and regioselectivity. thieme-connect.com

Furthermore, palladium-catalyzed reactions of 2-bromobenzaldehydes with N-sulfonylhydrazones can produce substituted naphthalenes in moderate to good yields. thieme-connect.com The mechanism of some palladium-catalyzed annulations is proposed to involve the oxidative addition of a substrate, followed by a 1,4-palladium migration to form a vinylpalladium intermediate. Subsequent insertion of an internal alkyy and cyclization leads to the naphthalene product. thieme-connect.com

Recent advancements have also focused on the C-H functionalization of 1-naphthaldehydes. For instance, palladium-catalyzed C-H halogenation can be directed to the C8 position. researchgate.net However, by forming an aromatic imine intermediate, the reactivity can be switched to the C2 position, showcasing the tunability of these catalytic systems. researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of Naphthalene Derivatives
ReactantsCatalyst/ReagentsProduct TypeKey FeaturesCitation
Internal alkynesPalladium catalystHighly substituted naphthalenesForms two C-C bonds in one step, good functional group tolerance. nih.gov
N-acetanilides and diarylacetylenesPalladium acetate, 4-toluenesulfonic acid, K₂S₂O₈Substituted naphthalenesChemo- and regioselective. thieme-connect.com
2-Bromobenzaldehydes and N-sulfonylhydrazonesPalladium catalyst, triphenylphosphine, potassium carbonateSubstituted naphthalenesModerate to good yields. thieme-connect.com
1-NaphthaldehydesPd(OAc)₂, NBS, pTSA8-Bromo-1-naphthaldehydesRegioselective C8-halogenation. researchgate.net

Gold catalysts have emerged as powerful tools for the synthesis of polyfunctionalized naphthalenes under mild conditions. nih.gov A notable example is the gold-catalyzed 6-endo-dig carbocyclization of an alkyne with a pendant diazo group. nih.gov This method is highly efficient and tolerates a variety of functional groups. nih.gov Mechanistic studies suggest the formation of a vinyl gold carbene as a key intermediate in this cascade transformation. nih.gov

Gold catalysts, such as AuBr₃, can also catalyze the three-component coupling of aldehydes, amines, and alkynes. rsc.org In some cases, isobenzopyrylium ions are generated in situ as intermediates. researchgate.net

Iron, being an abundant and environmentally benign metal, has gained significant traction in catalytic applications. mdpi.com Iron(III) chloride (FeCl₃) can catalyze the annulation of arylacetaldehydes with alkynes to produce mono-, di-, and polysubstituted naphthalenes with excellent regioselectivity at room temperature. thieme-connect.com Another iron-catalyzed approach involves a tandem cross-dehydrogenative coupling (CDC) reaction of styrenes and 1,2-diarylpropenes to yield 2,4-diaryl-1-methylnaphthalenes. thieme-connect.com

Furthermore, iron(III)-catalyzed [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes or enols provides a route to polysubstituted naphthalene derivatives in high yields under mild conditions. researchgate.net Iron catalysts have also been employed in the synthesis of benzimidazoles from aldehydes, where 1-naphthaldehyde (B104281) was a successful substrate. nih.gov

Several other transition metals catalyze the synthesis of naphthalene derivatives. thieme-connect.com

Copper: Copper-catalyzed reactions, such as the Ullmann-type C(sp²)-C(sp³) coupling, are effective for constructing highly functionalized naphthols from enaminones and 1,3-dicarbonyl compounds. thieme-connect.com Copper catalysts can also be used in the synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines. acs.org

Zinc: Zinc chloride can catalyze the [4+2] benzannulation reaction of 2-ethynylbenzaldehydes and alkynes to give naphthalenes in moderate to good yields. thieme-connect.com Zinc acetate has been used for the chemoselective reduction of aldehydes, including 2-naphthaldehyde (B31174), to the corresponding alcohols. mdpi.com

Rhodium: Rhodium(III)-catalyzed C-H activation of sulfoxonium ylides and subsequent annulation with alkynes provides an efficient route to 1-naphthols. acs.org Similarly, the rhodium-catalyzed C-H bond activation of enaminones with vinylene carbonate can produce substituted 1-hydroxy-2-naphthaldehydes. researchgate.netx-mol.com

Platinum: Platinum catalysts are effective in the hydroarylation of aryl enynes to form functionalized naphthalenes. acs.org Platinum(II) chloride can also catalyze the reaction of 2-alkynylbenzoates with vinyl ethers to synthesize 1-acyl-4-alkoxynaphthalenes. researchgate.net

Nickel: Nickel-catalyzed dearylative cyclocondensation of aldehydes, alkynes, and triphenylborane (B1294497) can form oxaboracyclopentenes, with 2-naphthaldehyde being a tolerated substrate. rsc.orgresearchgate.net Nickel complexes have also been used in the reductive allylation of aldehydes. bohrium.com

Table 2: Overview of Other Metal-Catalyzed Syntheses of Naphthalene Derivatives
Metal CatalystReaction TypeReactantsProductCitation
CopperUllmann-type coupling and cyclizationEnaminones and 1,3-dicarbonyl compoundsHighly functionalized naphthols thieme-connect.com
Zinc[4+2] Benzannulation2-Ethynylbenzaldehydes and alkynesNaphthalenes thieme-connect.com
RhodiumC-H activation and annulationSulfoxonium ylides and alkynes1-Naphthols acs.org
PlatinumHydroarylationAryl enynesFunctionalized naphthalenes acs.org
NickelDearylative cyclocondensationAldehydes, alkynes, and triphenylboraneOxaboracyclopentenes rsc.orgresearchgate.net

Lewis Acid-Catalyzed Transformations (e.g., with gallium chlorides, boron trifluoride etherate)

Lewis acids play a significant role in promoting the synthesis of naphthalene derivatives. thieme-connect.com For instance, the photochemical behavior of naphthaldehydes can be completely altered in the presence of Lewis acids like ethylaluminum dichloride (EtAlCl₂) or aluminum bromide (AlBr₃). rsc.orgnih.gov Without a Lewis acid, photoreactions typically occur at the carbonyl group, but in their presence, a visible light-mediated cycloaddition at the aromatic core is facilitated. rsc.orgnih.gov

In one study, 1-naphthaldehyde derivatives were converted to enantioenriched polycyclic benzoisochromenes through a cascade of ortho photocycloaddition and a subsequent Lewis acid-catalyzed rearrangement. rsc.orgtum.de This process was initiated by visible light and catalyzed by a chiral AlBr₃-activated 1,3,2-oxazaborolidine. rsc.orgtum.de The Lewis acid is believed to coordinate to the carbonyl oxygen, initiating a series of rearrangements. rsc.org

Furthermore, Lewis acids such as boron trifluoride etherate and various gallium chlorides are also utilized in the synthesis of naphthalene derivatives. thieme-connect.com Inexpensive and readily available Lewis acids like iron(III) chloride have also been shown to be effective catalysts in certain cyclization reactions. nih.gov

Brønsted Acid-Catalyzed Approaches (e.g., triflic acid, triflimide)

Strong Brønsted acids, particularly trifluoromethanesulfonic acid (triflic acid, TfOH) and triflimide (Tf₂NH), have emerged as powerful catalysts for the synthesis of substituted naphthalenes. researchgate.netmdpi.comresearchgate.net These "superacids" can promote cyclization and annulation reactions under relatively mild conditions, owing to their ability to generate reactive cationic intermediates. researchgate.netmmu.ac.uk Triflimide, in particular, is noted for its high acidity, ease of handling as a solid, and the low nucleophilicity of its conjugate base, which prevents side reactions. researchgate.netmdpi.commmu.ac.uk

One key strategy is the benzannulation of arylacetaldehydes or their acetal (B89532) derivatives with alkynes. researchgate.net Triflimide effectively catalyzes this transformation at room temperature, demonstrating high functional group tolerance. This method allows for the construction of the polysubstituted naphthalene core from acyclic precursors. The reaction proceeds through the acid-catalyzed generation of an electrophilic species from the aldehyde or acetal, which then undergoes a Friedel-Crafts-type reaction with the alkyne, followed by cyclization and aromatization to yield the naphthalene product. The efficiency of these catalysts allows for low catalyst loadings, making the process more atom-economical. mmu.ac.uk

Table 1: Examples of Brønsted Acid-Catalyzed Reactions for Naphthalene Synthesis This table is representative of the types of reactions catalyzed by Brønsted acids and is not an exhaustive list of all possible substrates and products.

Catalyst Reactant 1 Reactant 2 Product Type Yield Range Reference
Triflimide (Tf₂NH) Arylacetaldehyde/Acetal Alkyne Polysubstituted Naphthalene 12-61% researchgate.net
Triflic Acid (TfOH) Arylalkanoic Acid - Bicyclic Ketone (Tetralone) High researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient approach to building molecular complexity. tcichemicals.comrsc.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov For the synthesis of naphthaldehyde analogs, MCRs can be designed to construct the naphthalene ring system in one pot.

For instance, strategies involving the condensation of aldehydes, active methylene (B1212753) compounds, and other building blocks under catalytic conditions can lead to highly substituted aromatic systems. frontiersin.orgfrontiersin.org While a specific MCR for 2,5-dimethyl-1-naphthaldehyde is not prominently documented, analogous syntheses of functionalized pyridines, dihydropyridines, and other heterocycles using aldehydes as a key component are widespread. frontiersin.org These reactions often proceed through a series of tandem events, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization, frequently catalyzed by metal salts or acids. frontiersin.org The versatility of aldehydes in MCRs suggests a high potential for developing a convergent, one-pot synthesis for complex naphthaldehydes.

Electroannulations and Electrochemical Synthesis

Electrochemical synthesis offers a green and powerful alternative to conventional reagent-based methods, using electrical current to drive redox reactions. nih.gov This approach can generate highly reactive intermediates, such as radical ions, under mild conditions, often avoiding the need for harsh oxidants or reductants. rsc.org Electroannulation reactions, a subset of electrosynthesis, can be employed to construct cyclic systems like the naphthalene core.

The synthesis of naphthaldehyde analogs can be envisioned through the anodic oxidation of appropriately substituted precursors to initiate a cascade cyclization. For example, the oxidation of carboxylates (a Kolbe-type reaction) or amines can generate radical species that trigger intramolecular cyclization pathways. nih.gov Recent advances have demonstrated the electrosynthesis of various heterocyclic and aromatic compounds, including benzothiophenes and phthalazin-1,4-diones, through cascade reactions initiated by electrochemical oxidation. nih.gov These methods highlight the potential for designing an electrochemical route to this compound, likely involving the anodic oxidation of a tailored acyclic or monocyclic precursor to induce a [4+2] annulation or a related cyclization cascade.

Skeletal Editing Chemistry (e.g., Nitrogen-to-Carbon Transmutation of Isoquinolines)

Skeletal editing is a transformative strategy in organic synthesis that modifies the core framework of a molecule by inserting, deleting, or transmuting atoms. nih.govresearchgate.net A particularly elegant application of this concept is the conversion of readily available nitrogen-containing heterocycles into all-carbon aromatic systems. The synthesis of substituted naphthalenes, including analogs of this compound, can be achieved through the nitrogen-to-carbon (N-to-C) transmutation of isoquinolines. nih.govnih.gov

One reported method is inspired by the Wittig reaction, using an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.govresearchgate.netnih.gov The reaction of a substituted isoquinoline (B145761) with the ylide initiates a sequence involving ring-opening to form a triene intermediate. This intermediate then undergoes a 6π-electrocyclization and subsequent elimination to furnish the corresponding naphthalene derivative. nih.gov This strategy is powerful as it precisely swaps a nitrogen atom for a CH group, tolerates a wide range of functional groups on the isoquinoline starting material, and can be used to install isotopically labeled carbon atoms. nih.govresearchgate.net Another approach involves the use of sulfoxide (B87167) reagents under basic conditions to achieve a similar N-to-C swap for quinoline (B57606) N-oxides, which can be adapted for isoquinoline systems. chinesechemsoc.org

Table 2: Substrate Scope for N-to-C Transmutation of Isoquinolines to Naphthalenes Data synthesized from Zhu et al. (2025). nih.gov

Isoquinoline Substituent Product Yield
C1-Methyl 1-Methylnaphthalene Good
C1-Phenyl 1-Phenylnaphthalene Moderate
C6-Bromo 2-Bromonaphthalene Good
C7-Chloro 2-Chloronaphthalene Good
C6-Fluoro 2-Fluoronaphthalene Good

Functionalization and Derivatization Approaches

C-H Functionalization (e.g., Regioselective Ortho- and Peri-Methylation)

Direct C-H functionalization has become a cornerstone of modern synthetic strategy, allowing for the modification of complex molecules without the need for pre-functionalized starting materials. For naphthaldehyde systems, regioselective methylation is crucial for accessing specific isomers and tuning molecular properties. A significant challenge is controlling selectivity between the ortho (C2) and peri (C8) positions of the 1-naphthaldehyde core.

Recent research has demonstrated a highly effective method for achieving tunable regioselectivity in the C-H methylation of 1-naphthaldehydes using a transient ligand strategy. rsc.orgresearchgate.net This approach utilizes different catalytic systems to direct methylation to either the ortho or peri position with high precision.

Peri-methylation (C8): This is achieved using a palladium catalyst. The selectivity is governed by the higher intrinsic electron density of the peri-position and the formation of a stable, six-membered palladacycle intermediate. rsc.org

Ortho-methylation (C2): This is accomplished with an iridium catalyst. The reaction proceeds via a five-membered iridacycle intermediate, which is energetically favored under these conditions. rsc.orgresearchgate.net

This dual-catalyst system provides a powerful platform for the synthesis of multi-substituted naphthalenes, such as 2,8-dimethyl-1-naphthaldehyde, by sequential C-H functionalization. rsc.org The ability to selectively install methyl groups allows for the targeted synthesis of natural products and their analogs. rsc.org

Condensation Reactions at the Aldehyde Moiety (e.g., Schiff Base Formation with Primary Amines)

The aldehyde group of this compound is a versatile handle for further derivatization, most commonly through condensation reactions. ijacskros.com The reaction of the aldehyde with a primary amine yields a Schiff base (or imine), a compound containing a carbon-nitrogen double bond (azomethine). nih.govajchem-a.com This transformation is typically straightforward, often requiring mild acid or base catalysis, and can be performed using a wide variety of primary amines (both alkyl and aryl). uokerbala.edu.iqgoogle.com

Schiff bases are not merely simple derivatives; they are a crucial class of ligands in coordination chemistry and serve as intermediates for the synthesis of other functional molecules. nih.gov The formation of the imine linkage is a robust and high-yielding reaction. Modern "green" methodologies for Schiff base synthesis include microwave-assisted reactions, reactions in aqueous media, and solvent-free grinding techniques, which accelerate the reaction and simplify product work-up. ijacskros.comuokerbala.edu.iq The condensation of this compound with various primary amines can thus be used to rapidly generate a library of new compounds with diverse steric and electronic properties, suitable for applications in materials science and medicinal chemistry.

Table 3: General Conditions for Schiff Base Formation

Carbonyl Compound Amine Catalyst/Conditions Product Reference
Aromatic Aldehyde Primary Aromatic/Alkyl Amine Acetic acid in ethanol, reflux Schiff Base ajchem-a.com
Aromatic Aldehyde Primary Aromatic Amine Microwave irradiation, solvent-free Schiff Base ijacskros.comuokerbala.edu.iq
2-Hydroxy-1-naphthaldehyde (B42665) Primary Amine Grinding, solvent-free or with minimal solvent Schiff Base ijacskros.com

Synthesis of Polycyclic Fused Heterocycles

The construction of polycyclic fused heterocycles is a significant area of organic synthesis due to the prevalence of these scaffolds in natural products and pharmacologically active compounds. researchgate.nettandfonline.com Naphthaldehyde derivatives, including this compound, serve as crucial building blocks in these synthetic strategies.

One effective approach involves a one-pot, three-component reaction of a naphthaldehyde (such as 2-naphthaldehyde), 4-hydroxycoumarin, and 3-aminopyrazole. researchgate.net This reaction, typically conducted in acetonitrile (B52724) with a catalytic amount of p-toluenesulfonic acid (p-TSA) under reflux conditions, yields polycyclic fused dihydropyridine (B1217469) derivatives. researchgate.net These intermediates can be subsequently oxidized to their corresponding pyridine (B92270) derivatives using molecular iodine in DMSO at 100°C. researchgate.net This two-step process provides a metal-free and efficient pathway to complex heterocyclic systems. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient construction of fused heterocycles. For instance, the cyclocondensation of substituted naphthaldehydes, 3-dimethylaminophenol, and malononitrile (B47326) can be achieved with a few drops of piperidine (B6355638) under microwave irradiation to produce substituted chromenes. mdpi.com Similarly, microwave heating of a mixture of 2-hydroxy-1,4-naphthoquinone, an aldehyde, and a 6-aminouracil (B15529) in an acetic acid/water mixture facilitates the synthesis of 1,4-dihydropyridines fused with naphthaquinone and pyrimidine (B1678525) moieties. rsc.org This method is noted for being a metal-free, one-pot operation with a simple purification process and the use of green solvents. rsc.org

Another strategy involves the synthesis of polycyclic fused N-heterocycles through the reaction of 2-hydroxy-1,4-naphthoquinone, aldehydes, and 6-aminouracils. rsc.org The reaction conditions can be tuned to produce either acyclic trisubstituted methane (B114726) derivatives under conventional reflux or the desired fused polycyclic N-heterocycles under microwave irradiation in an acetic acid/water mixture. rsc.org

The following table summarizes a representative synthesis of a polycyclic fused heterocycle using a naphthaldehyde analog.

Table 1: Synthesis of Coumarin (B35378) and Pyrazole-Fused Dihydropyridine

Reactants Catalyst Solvent Conditions Product
2-Naphthaldehyde, 4-Hydroxycoumarin, 3-Aminopyrazole p-TSA Acetonitrile Reflux Polycyclic fused dihydropyridine derivative

Data derived from a study on the synthesis of coumarin and pyrazole-fused polycyclic pyridine derivatives. researchgate.net

Preparation of BODIPY Derivatives from Naphthaldehydes

Boron-dipyrromethene (BODIPY) dyes are highly valued for their exceptional photophysical properties, including high quantum yields and sharp fluorescence spectra. The incorporation of a naphthaldehyde moiety into the BODIPY core allows for the tuning of these properties.

The synthesis of BODIPY derivatives from naphthaldehydes typically involves a two-step, one-pot procedure. mdpi.com The initial step is an acid-catalyzed condensation reaction between a substituted pyrrole (B145914), such as 2,4-dimethylpyrrole, and a naphthaldehyde derivative, for instance, 4-dimethylamino-1-naphthaldehyde. mdpi.comresearchgate.net This reaction is commonly catalyzed by trifluoroacetic acid (TFA) in a dry solvent like dichloromethane (B109758) under an inert atmosphere. mdpi.com

Following the condensation, the resulting dipyrromethane intermediate is oxidized. A common oxidizing agent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). mdpi.com The final step involves the addition of a base, such as triethylamine, followed by complexation with boron trifluoride etherate (BF₃·OEt₂) to form the stable BODIPY core. mdpi.combeilstein-journals.org

The reaction conditions, including the choice of solvent and catalyst, can significantly impact the yield of the final product. While dichloromethane is frequently used, chloroform (B151607) has been noted as a superior solvent for the subsequent column chromatography purification. beilstein-journals.org The electronic nature of the substituents on the naphthaldehyde does not appear to significantly affect the reaction, with both electron-donating and electron-withdrawing groups being well-tolerated. beilstein-journals.org

Table 2: Synthesis of a Naphthyl-Substituted BODIPY Dye

Aldehyde Pyrrole Catalyst Oxidant Boron Source Yield
4-Dimethylamino-1-naphthaldehyde 2,4-Dimethylpyrrole TFA DDQ BF₃·OEt₂ 22%

Data from a study on the synthesis and optical properties of BODIPY derivatives. mdpi.com

Sustainable and Green Synthetic Methodologies

In recent years, the principles of green chemistry have become increasingly important in guiding the development of new synthetic methods. These principles emphasize the reduction of waste, the use of less hazardous chemicals, and the design of energy-efficient processes.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal in green chemistry, as it directly addresses waste reduction and minimizes environmental impact. researchgate.net Solvent-free reactions can be conducted through various techniques, including grinding reactants together, stirring at room temperature, microwave irradiation, or conventional heating. researchgate.net These methods often lead to shorter reaction times and simpler work-up procedures. researchgate.net

A notable example is the solvent-free Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with β-keto esters to produce benzocoumarin derivatives. organic-chemistry.org This reaction proceeds efficiently when the reactants are ground with a solid acid catalyst like p-toluenesulfonic acid (TsOH) and heated, offering high yields without the need for a solvent. organic-chemistry.org Similarly, the Cannizzaro reaction of α-naphthaldehyde can be carried out under solvent-free conditions by heating with powdered potassium hydroxide (B78521) to yield 1-naphthoic acid and 1-naphthalenemethanol. acs.org

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, typically through ball milling or grinding, to induce chemical reactions. rsc.org This solvent-free technique can lead to shorter reaction times, quantitative conversions, and access to novel reaction pathways that are inefficient in solution. acs.org

The synthesis of polyaromatic hydrocarbon derivatives, which often suffer from poor solubility, can be effectively achieved using mechanochemistry. rsc.org For instance, the mechanochemical synthesis of naphthalene-2,3-dicarboxylic acid diethyl ester from 1,2-phthalic dicarboxaldehyde has been demonstrated with high yields. rsc.org This approach can be extended in an iterative cycle to produce larger linear acenes. rsc.org The synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde has also been successfully performed using liquid-assisted grinding, a mechanochemical technique where a small amount of liquid enhances the reaction rate. researchgate.net

The preparation of BODIPY dyes, which traditionally involves lengthy reaction times in solution, has been dramatically improved through mechanochemical synthesis. beilstein-journals.org By grinding the aldehyde and pyrrole with a few drops of TFA in a mortar and pestle, followed by sequential addition of the oxidant and boron source, BODIPY dyes can be synthesized in approximately five minutes in an open-air setup, with yields comparable to traditional methods. beilstein-journals.org

Table 3: Comparison of Synthesis Methods for BODIPY Dyes

Method Reaction Time Conditions
Traditional Solution-Based Several hours to days Reflux in organic solvent
Mechanochemical ~5 minutes Grinding with pestle and mortar, open-air

Information compiled from studies on BODIPY synthesis. beilstein-journals.org

Utilization of Natural and Biocompatible Catalysts (e.g., Chitosan-SO3H)

The use of natural and biocompatible catalysts is another cornerstone of green chemistry. Chitosan (B1678972), a biodegradable polymer derived from chitin, can be functionalized to create highly efficient and reusable catalysts. Sulfonated chitosan (chitosan-SO₃H) has emerged as a particularly effective solid acid catalyst for a variety of organic transformations. tandfonline.comresearchgate.net

Chitosan-SO₃H has been successfully employed in the synthesis of 2-hydroxy-1-naphthaldehyde-based barbiturates. tandfonline.comtandfonline.com The reaction proceeds via an acid-catalyzed mechanism where the catalyst activates the carbonyl group of the naphthaldehyde, promoting a nucleophilic attack from the active methylene compound. tandfonline.com This method is particularly effective under solvent-free conditions, leading to higher yields and shorter reaction times compared to conventional solvent-assisted methods. tandfonline.com The heterogeneous nature of the chitosan-SO₃H catalyst allows for easy separation from the reaction mixture by filtration and subsequent reuse, further enhancing the sustainability of the process. tandfonline.comresearchgate.net

The catalyst has also been utilized in the one-pot, four-component synthesis of highly functionalized imidazole (B134444) derivatives under microwave irradiation, highlighting its versatility and applicability in green synthetic protocols. acs.org

Table 4: Catalyst Reusability in the Synthesis of 2-Hydroxy-1-naphthaldehyde based Barbiturates

Cycle Yield (%)
1 94
2 93
3 91
4 90

Data from a study on the reuse of chitosan-SO3H catalyst under solvent-free conditions. tandfonline.com

Mechanistic Organic Chemistry of 2,5 Dimethyl 1 Naphthaldehyde Reactions

Fundamental Reaction Pathways

The unique structural features of 2,5-dimethyl-1-naphthaldehyde dictate its chemical behavior, allowing for a diverse range of organic transformations.

Nucleophilic Addition Reactions (e.g., 1,2-addition to carbonyl)

The carbonyl group in this compound is a prime site for nucleophilic attack. In these reactions, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. unizin.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. unizin.orglibretexts.org The general mechanism involves the nucleophile approaching the carbonyl carbon at an angle of approximately 105 degrees, causing a rehybridization from sp² to sp³ at the carbon center. unizin.orglibretexts.org

Aldehydes, in general, are more reactive towards nucleophiles than ketones due to both steric and electronic factors. libretexts.org The presence of only one bulky substituent in aldehydes reduces steric hindrance compared to the two substituents in ketones. libretexts.org Electronically, the carbonyl group of an aldehyde is more polarized, rendering the carbon atom more electrophilic. libretexts.org However, aromatic aldehydes like this compound can exhibit reduced reactivity compared to aliphatic aldehydes because the aromatic ring can donate electron density, making the carbonyl group less electrophilic. libretexts.org

A study on the nucleophilic addition of α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) to various aldehydes, including naphthaldehydes, demonstrated that these reactions can be thermodynamically controlled and reversible. cas.cn This allows for the synthesis of β-fluorinated carbinols with high diastereoselectivity. cas.cn The reaction of 1-naphthaldehyde (B104281) proceeded smoothly, affording the corresponding product in good yield. cas.cn

Table 1: Nucleophilic Addition Reaction Details

Reactant Nucleophile Product Yield Diastereomeric Ratio (d.r.)
2-Naphthaldehyde (B31174) α-phenylthio-α-phenylsulfonylmethane (TSM) Adduct 7 80% 58:42

Cycloaddition Reactions (e.g., [4+2] Annulation, Paternò-Büchi reaction, ortho photocycloaddition)

Cycloaddition reactions involving this compound provide access to complex polycyclic structures. These reactions can be initiated by light or catalyzed by Lewis acids.

The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene, yielding an oxetane. wikipedia.orgmdpi.com This reaction typically proceeds from the triplet state of the carbonyl compound. mdpi.com Both 1- and 2-naphthaldehyde have been shown to undergo Paternò-Büchi reactions with alkenes like 2,3-dimethylbutene, although the quantum yields can be low. cambridgescholars.com The reaction of 1-naphthaldehyde with 2,3-dihydrofuran (B140613) has been reported to produce the corresponding oxetane. nih.gov

Ortho photocycloaddition is another significant reaction pathway, particularly in the presence of Lewis acids. nih.gov Lewis acids like AlBr₃ can completely alter the photochemical behavior of naphthaldehydes. nih.gov Instead of reacting at the carbonyl group, the aldehyde undergoes cycloaddition at the C1/C2 double bond of the naphthalene (B1677914) ring with an olefin upon visible-light irradiation. nih.govrsc.org This leads to the formation of cyclobutane (B1203170) intermediates which can then undergo further rearrangements. nih.govrsc.org For instance, the AlBr₃-catalyzed photochemical reaction of 1-naphthaldehyde with 2,3-dimethyl-2-butene (B165504) leads to a rearranged aldehyde. researchgate.net

A cascade reaction involving an initial ortho photocycloaddition followed by a Lewis acid-catalyzed rearrangement has been developed to synthesize enantioenriched polycyclic benzoisochromenes from 1-naphthaldehyde derivatives. rsc.orgtum.de Mechanistic studies suggest this photocycloaddition occurs on the triplet hypersurface. rsc.orgtum.de

Table 2: Cycloaddition Reaction Outcomes

Naphthaldehyde Isomer Reactant Conditions Product Type
1-Naphthaldehyde 2,3-Dihydrofuran UV irradiation Oxetane nih.gov
1-Naphthaldehyde 2,3-Dimethylbutene UV irradiation Oxetane and carbonyl addition products nih.gov
1-Naphthaldehyde Alkenes Visible light, Chiral Lewis Acid Benzoisochromenes rsc.orgtum.de

Rearrangement Processes (e.g., Epoxide to Carbonyl Rearrangement, 1,2-Alkyl Migration, 6π-Electrocyclization)

Rearrangements are often coupled with other reactions, such as cycloadditions, to generate complex molecular architectures. A notable example is the acid-catalyzed rearrangement that follows the ortho photocycloaddition of 1-naphthaldehyde derivatives. rsc.orgtum.de After the initial formation of a cyclobutane intermediate, a Lewis acid like AlBr₃ or EtAlCl₂ can induce a rearrangement to form benzoisochromenes. rsc.org

In a related process, the reaction of 2-naphthaldehyde with olefins in the presence of a Lewis acid can lead to a formal [3+2] cycloaddition product through a cascade involving an initial photocycloaddition followed by a rearrangement of the cyclobutane intermediate. nih.govrsc.org

A study on a highly strained 8-nitro-1-naphthoic acid derivative demonstrated an unusual rearrangement where the addition of water to a naphtho oxazinium intermediate induced the fragmentation of a Csp²–Csp² bond, leading to a conjugated aldehyde. nih.gov This highlights how steric strain in naphthalene derivatives can drive unexpected rearrangements.

Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.orgacs.org These reactions typically involve the coupling of an aryl, vinyl, or alkyl halide with an organometallic nucleophile. libretexts.org The general catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgacs.org

While specific studies on the cross-coupling of this compound are not prevalent in the provided search results, the reactivity of the naphthaldehyde scaffold in such reactions is well-established. For example, various palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings are widely used to functionalize aromatic rings. libretexts.orgwhiterose.ac.uk The choice of catalyst, ligand, base, and solvent are crucial for the success of these reactions. whiterose.ac.uk The reactivity order for the halide leaving group is generally I > Br > OTf >> Cl > F. libretexts.org

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Organometallic Nucleophile
Suzuki-Miyaura Organoborane libretexts.org
Stille Stannane libretexts.org
Negishi Organozinc mdpi.com
Hiyama Organosilicon whiterose.ac.uk

Ring-Opening Reactions

Ring-opening reactions of naphthalene derivatives can lead to the formation of functionalized linear structures. For instance, derivatives of naphtho[1,8-de] cas.cnrsc.orgoxazin-4-ol can undergo ring-opening to produce 2,8-dihydroxy-1-naphthonitriles. mdpi.compreprints.org These nitriles can then be further transformed into other functional groups, providing a synthetic route to various 1,2,8-trisubstituted naphthalenes. mdpi.compreprints.org

In a different context, the ring-opening of oxabenzonorbornadiene derivatives, which share a bicyclic structure reminiscent of naphthalene adducts, has been studied. uoguelph.ca The regiochemistry and stereochemistry of these nucleophilic ring-opening reactions are influenced by the substituents on the framework. uoguelph.ca

Catalytic Mechanistic Investigations

The mechanisms of reactions involving naphthaldehydes are often investigated using a combination of experimental and computational techniques. For example, in the Lewis acid-catalyzed photocycloaddition/rearrangement cascade of 1-naphthaldehyde, the use of triplet quenchers like piperylene significantly slowed down the reaction, providing evidence for the involvement of a triplet excited state. rsc.orgtum.de

Furthermore, the influence of Lewis acids on the photochemical reactivity of naphthaldehydes has been studied in detail. Coordination of a Lewis acid to the carbonyl oxygen changes the nature of the lowest excited state from nπ* to ππ*, thereby shifting the reactivity from the carbonyl group to the aromatic ring. nih.gov This is a clear example of how a catalyst can completely alter the reaction pathway and selectivity.

Investigations into palladium-catalyzed cross-coupling reactions often focus on the nature of the active catalyst and the individual steps of the catalytic cycle. whiterose.ac.uk The catalyst loading, often expressed in mol % or ppm, is a critical parameter that can influence the reaction outcome. acs.org

Influence of Lewis Acid Coordination on Reaction Selectivity

The photochemical reactivity of naphthaldehydes, including this compound, can be dramatically altered by the introduction of Lewis acids. rsc.orgrsc.orgnih.govrsc.org In the absence of a Lewis acid, irradiation typically leads to reactions at the aldehyde carbonyl group. However, coordination of a Lewis acid to the carbonyl oxygen shifts the reactivity from the carbonyl to the naphthalene ring system. rsc.orgnih.gov

This change in selectivity stems from the alteration of the molecule's excited state properties. The coordination of a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂) or aluminum bromide (AlBr₃), to the carbonyl group modifies the electronic structure, leading to the lowest excited states having ππ* character instead of the nπ* character that typically governs carbonyl photochemistry. rsc.orgresearchgate.net This coordination results in the formation of a complex that exhibits a new absorption band extending into the visible light region, making the molecule responsive to longer wavelengths of light (e.g., λ ≥ 400 nm). rsc.orgnih.gov

Upon irradiation with visible light, the Lewis acid-complexed naphthaldehyde undergoes an ortho photocycloaddition with an olefin at the C1-C2 double bond of the naphthalene core. rsc.orgnih.gov This process circumvents the typical Paternò-Büchi reaction or photoreduction pathways associated with the carbonyl group. The reaction selectivity is thus reversed, providing a method to achieve C-C bond formation at the arene core, which is otherwise unreactive under direct photolysis. rsc.orgrsc.org The initial cyclobutane adduct can then undergo further Lewis acid-promoted rearrangements to yield complex molecular architectures. nih.gov

Table 1: Effect of Lewis Acid on Photochemical Reactivity of Naphthaldehydes

Reactant Conditions Lewis Acid Primary Reaction Site Product Type Reference
1-Naphthaldehyde Irradiation (λ = 366 nm) None Carbonyl Group Oxetane, Alcohols rsc.org
1-Naphthaldehyde Irradiation (λ ≥ 405 nm) EtAlCl₂ or AlBr₃ Arene Core (C1-C2) Cycloaddition/Rearrangement rsc.orgnih.gov
2-Naphthaldehyde Irradiation (λ = 366 nm) None Carbonyl Group Oxetane, Alcohols rsc.org

Detailed Mechanisms of Transition Metal-Catalyzed Processes

Transition metal catalysis offers a powerful tool for the regioselective functionalization of 1-naphthaldehydes. A notable example is the C-H methylation at the peri (C8) and ortho (C2) positions, which can be controlled by the choice of metal catalyst and ligands. rsc.org

A plausible catalytic cycle for palladium-catalyzed peri-methylation involves the formation of an imine between the 1-naphthaldehyde and an amino acid ligand. rsc.org This transient directing group facilitates the cyclometalation step. The higher electron density at the peri-position of the naphthaldehyde ring favors the formation of a 5,6-fused bicyclic palladacycle intermediate. Following the insertion of the methylating agent (e.g., CH₃BF₃K), reductive elimination occurs to forge the C-C bond at the C8 position, delivering the peri-methylated product and regenerating the catalyst. rsc.org

In contrast, iridium catalysis can favor ortho-methylation. The mechanism is believed to proceed through the formation of an initial peri-iridacycle, which can then undergo a reversible transformation into a thermodynamically more stable 5-membered ortho-iridacycle. This isomerization dictates the site of functionalization. Subsequent steps involving the methylating agent lead to the formation of the ortho-methylated naphthaldehyde. rsc.org Computational studies have supported the energetic favorability of the 5-membered iridacycle at the ortho-position, explaining the observed regioselectivity. rsc.org

Photochemical Reaction Mechanisms

Photochemical Transformations of the Aldehyde Carbonyl Group

Upon direct UV irradiation (e.g., λ = 366 nm) and in the absence of strong Lewis acids, 1-naphthaldehydes predominantly undergo photochemical reactions centered on the aldehyde functionality. rsc.orgnih.gov The reactivity is dictated by the nπ* character of the lowest excited states (singlet or triplet). rsc.orgrsc.org

Several key transformations occur:

Paternò-Büchi Reaction : In the presence of olefins like 2,3-dimethyl-2-butene, the excited naphthaldehyde can undergo a [2+2] photocycloaddition to form an oxetane. rsc.org

Photoreduction : The excited aldehyde can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. Subsequent reactions can produce alcohol products. For instance, in the reaction with 2,3-dimethyl-2-butene, allylic hydrogen abstraction can lead to carbonyl addition products. rsc.org

Photoaddition : This process involves the addition of other species to the carbonyl group, often initiated by an electron transfer pathway that generates a radical anion from the carbonyl group. rsc.org

These reactions are typically suppressed when irradiation is performed at longer wavelengths (λ ≥ 400 nm) as the naphthaldehyde itself does not absorb significantly in this region. rsc.org

Visible Light-Mediated Cycloaddition at the Arene Core

As detailed in section 3.2.1, the presence of a Lewis acid enables a visible light-mediated cycloaddition at the naphthalene core. rsc.orgrsc.org This reaction is initiated by the absorption of a visible light photon (e.g., λ = 457 nm) by the naphthaldehyde-Lewis acid complex. nih.gov

The proposed mechanism for the reaction of a 1-naphthaldehyde with an olefin proceeds as follows:

Complexation and Excitation : The Lewis acid coordinates to the carbonyl oxygen, creating a complex that absorbs visible light. Photoexcitation generates an excited state with significant ππ* character. rsc.orgresearchgate.net

Ortho [2+2] Photocycloaddition : The excited complex reacts with an olefin to form a cyclobutane ring fused to the C1-C2 positions of the naphthalene core. nih.govresearchgate.net Mechanistic experiments suggest this step occurs on the triplet potential energy surface. researchgate.net

Lewis Acid-Catalyzed Rearrangement : The initial cyclobutane adduct is often unstable under the reaction conditions and undergoes further transformations. The Lewis acid promotes a cascade of rearrangements, which can include 1,2-shifts and ring-opening, ultimately leading to the formation of a stable, rearranged product with a new C-C bond at the naphthalene skeleton. researchgate.netresearchgate.net

This strategy effectively uses visible light to drive aromatic C-H functionalization through a cycloaddition/rearrangement cascade. researchgate.nettum.de

Table 2: Research Findings on Visible Light-Mediated Arene Cycloaddition

Naphthaldehyde Derivative Olefin Lewis Acid Wavelength Key Intermediate Final Product Type Reference
1-Naphthaldehyde 2,3-Dimethyl-2-butene AlBr₃ λ = 405 nm Cyclobutane C2-Alkylated Naphthalene rsc.orgnih.gov
2-Naphthaldehyde 2,3-Dimethyl-2-butene AlBr₃ λ = 457 nm Cyclobutane Formal [3+2] Cycloadduct nih.gov

Excited State Intramolecular Proton Transfer (ESIPT) Pathways in Related Systems

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that occurs in molecules containing both a proton-donating group (e.g., hydroxyl) and a proton-accepting group (e.g., carbonyl) positioned to form an intramolecular hydrogen bond. dntb.gov.uaresearchgate.net While this compound lacks the requisite hydroxyl group for this process, its structural analogues, such as 2-hydroxy-1-naphthaldehyde (B42665), are classic examples of ESIPT systems. dntb.gov.uaresearchgate.net

The mechanism of ESIPT is as follows:

Ground State : In the ground state (S₀), the molecule exists predominantly in its enol tautomeric form. researchgate.net

Photoexcitation : Upon absorption of UV light, the molecule is promoted to an excited electronic state (S₁), still in the enol configuration.

Ultrafast Proton Transfer : In the excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast, often femtosecond-scale, transfer of the proton from the hydroxyl group to the carbonyl group. acs.org This creates an excited keto tautomer.

Fluorescence and Relaxation : The excited keto tautomer relaxes to its ground state by emitting a photon of light (fluorescence). This emission is significantly red-shifted (a large Stokes shift) compared to the absorption of the enol form. researchgate.net The molecule then rapidly reverts to the more stable enol form in the ground state.

Theoretical calculations on systems like 2-hydroxy-1-naphthaldehyde carbohydrazone have shown that the ESIPT reaction from the enol to the keto form has a very low energy barrier in the excited state. dntb.gov.uaresearchgate.net In some related systems with multiple hydrogen bonds, such as 1,8-dihydroxy-2-naphthaldehyde, a stepwise double-proton transfer can occur in the excited state. acs.org This fundamental process is exploited in the design of fluorescent sensors and probes. researchgate.net

Advanced Spectroscopic Characterization of 2,5 Dimethyl 1 Naphthaldehyde and Its Derivatives

Comprehensive Structural Elucidation Techniques

The precise molecular architecture of 2,5-Dimethyl-1-naphthaldehyde is determined through a combination of powerful analytical techniques. Each method offers unique insights into the compound's structural and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR such as HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically around 10.0 ppm. rsc.orgbeilstein-journals.org The aromatic protons on the naphthalene (B1677914) ring will produce complex multiplets in the range of 7.0-9.0 ppm. The two methyl groups (CH₃) at positions 2 and 5 will each appear as a singlet in the upfield region, likely between 2.4 and 2.7 ppm. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and expected to resonate at a very low field, around 192-193 ppm. rsc.orgbeilstein-journals.org The aromatic carbons will appear in the approximate range of 124-138 ppm. The carbons of the two methyl groups will be found at the high-field end of the spectrum, typically around 20-22 ppm. beilstein-journals.org

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning these signals.

HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming which proton is on which carbon. libretexts.orgyoutube.com

HMBC reveals correlations between protons and carbons that are two or three bonds away. libretexts.orgyoutube.com This is crucial for establishing the connectivity of the entire molecule, for instance, by showing a correlation between the aldehyde proton and the C1 carbon of the naphthalene ring, or between the methyl protons and their adjacent ring carbons.

Table 1: Predicted NMR Data for this compound

Technique Functional Group Predicted Chemical Shift (ppm)
¹H NMR Aldehyde (-CHO) ~10.0
Aromatic (Ar-H) 7.0 - 9.0
Methyl (-CH₃) 2.4 - 2.7
¹³C NMR Carbonyl (C=O) ~192
Aromatic (Ar-C) 124 - 138
Methyl (-CH₃) ~21

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. mdpi.comupi.edu For this compound, the FTIR spectrum would display characteristic absorption bands.

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, expected in the region of 1660-1700 cm⁻¹. The presence of the naphthalene ring would give rise to aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C stretching vibrations at approximately 1500-1600 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups would also be visible. rdd.edu.iqresearchgate.net

Table 2: Key IR/FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic ~3050 Medium
C-H Stretch Aliphatic (Methyl) 2850-2960 Medium
C=O Stretch Aldehyde 1660-1700 Strong
C=C Stretch Aromatic 1500-1600 Medium-Strong

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. gdckulgam.edu.in The extended conjugated π-system of the naphthalene ring in this compound results in characteristic absorption bands in the ultraviolet region. Compounds with conjugated systems of double bonds exhibit shifts in their absorption maxima to longer wavelengths. msu.edu Naphthaldehyde derivatives typically show multiple absorption bands corresponding to π-π* transitions. For instance, related compounds exhibit absorption maxima (λ_max) around 280-300 nm and often another band at a longer wavelength. rdd.edu.iqrsc.org

Mass Spectrometry (MS) (e.g., Electron Ionization Mass Spectrometry - EI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the sample, causing ionization and fragmentation. researchgate.netspectroscopyonline.com The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom ([M-1]⁺) or the loss of the formyl group ([M-29]⁺), which is often a very prominent peak. libretexts.org

Table 3: Expected Mass Spectrometry Fragments for this compound

Fragment Description Expected m/z
[M]⁺ Molecular Ion 184
[M-H]⁺ Loss of a hydrogen atom 183
[M-CHO]⁺ Loss of the formyl group 155

X-ray Crystallography (Single-Crystal X-ray Diffraction - SC-XRD)

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. wordpress.com By diffracting X-rays off a single crystal of the compound, one can determine precise bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the naphthalene ring system and provide details on the orientation of the aldehyde and methyl substituents. Studies on similar naphthaldehyde derivatives have used this technique to elucidate their molecular geometry and crystal packing. rsc.orgpku.edu.cniucr.org

Advanced Spectroscopic Applications and Photophysical Studies

The unique electronic and structural features of naphthaldehyde derivatives, elucidated by the spectroscopic techniques above, make them valuable in advanced applications. Photophysical studies investigate how these molecules interact with light, including processes like absorption, fluorescence, and phosphorescence.

Derivatives of naphthaldehydes are often explored as fluorescent probes and chemosensors. bohrium.commedcraveonline.com Their fluorescence properties can change significantly upon binding to specific ions or molecules, allowing for sensitive detection. nih.gov For example, the introduction of different functional groups can tune the photophysical properties, leading to applications in materials science for the development of light-emitting compounds and organic light-emitting diodes (OLEDs). acs.orgrsc.org The combination of the rigid naphthaldehyde core with various substituents allows for the rational design of molecules with tailored absorption, emission, and charge-transport properties.

Theoretical and Computational Chemistry of 2,5 Dimethyl 1 Naphthaldehyde

Use in Materials Science

Naphthalene (B1677914) derivatives are known to be useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern of 2,5-Dimethyl-1-naphthaldehyde could be used to fine-tune the electronic and photophysical properties of such materials. It could serve as a precursor for larger, more complex conjugated systems.

Role in Medicinal Chemistry

The naphthaldehyde scaffold is present in various biologically active molecules. By serving as a synthetic intermediate, this compound could be used to synthesize novel compounds for evaluation as potential therapeutic agents. The methyl groups can influence the lipophilicity and metabolic stability of a molecule, which are important parameters in drug design. For example, derivatives of naphthaldehydes have been investigated for their antimicrobial and anticancer activities.

Applications of 2,5 Dimethyl 1 Naphthaldehyde and Its Derivatives in Advanced Materials and Supramolecular Chemistry

Supramolecular Recognition and Sensing Systems

The aromatic platform provided by 2,5-Dimethyl-1-naphthaldehyde is ideal for constructing complex host molecules for supramolecular recognition and sensing. The aldehyde functional group serves as a convenient anchor point for synthesizing larger, more intricate structures capable of selectively binding with various guest species.

Design of Fluorescent Chemosensors (e.g., for specific cations, anions, or toxic species)

Derivatives of naphthaldehyde are widely employed in the design of fluorescent chemosensors due to their inherent photophysical properties. These sensors operate through mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of an analyte modulates the fluorescence output of the molecule, leading to a detectable signal. nih.govresearchgate.net

Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been successfully developed as "turn-on" fluorescent probes. researchgate.netnih.gov For instance, a sensor synthesized from 2-Hydroxy-1-naphthaldehyde-(2-pyridyl) hydrazone demonstrates high selectivity for Al³⁺ ions in aqueous solutions, resulting in a significant fluorescence enhancement upon binding. researchgate.net Similarly, naphthaldehyde-2-pyridinehydrazone derivatives have been shown to exhibit a 'turn-on' fluorescence response specifically for Zn²⁺ in water at neutral pH. nih.gov The sensing mechanism often involves the formation of a complex that inhibits processes like photoinduced electron transfer (PET) or C=N isomerization, thereby increasing fluorescence intensity. researchgate.net

These naphthaldehyde-based sensors can be engineered to detect a variety of analytes, including cations like Al³⁺, Cu²⁺, and Ni²⁺, as well as anions such as azide (N₃⁻) and phosphate derivatives. nih.govnih.govresearchgate.net The selectivity is determined by the specific receptor unit attached to the naphthaldehyde core.

Below is a table summarizing the performance of various chemosensors derived from naphthaldehyde precursors.

Sensor BaseTarget Analyte(s)Sensing MechanismObservable ChangeDetection Limit (LOD)
2-Hydroxy-1-naphthaldehyde-(2-pyridyl) hydrazoneAl³⁺Chelation-Enhanced Fluorescence (CHEF)Colorless to yellow-green, significant fluorescence enhancement36.6 nM researchgate.net
Naphthaldehyde-2-pyridinehydrazoneZn²⁺Inhibition of C=N isomerization19-fold fluorescence enhancement ("turn-on")0.17 µmol/L nih.gov
Rhodamine-naphthaldehyde derivativeAl³⁺, then N₃⁻Spirolactam ring-opening, then Al³⁺ extractionFluorescence turn-on for Al³⁺, turn-off for N₃⁻Micromolar levels nih.gov
2-hydroxy-1-naphthaldehyde Schiff baseCu²⁺, Ni²⁺ComplexationColorimetric change from colorless to yellowNot specified researchgate.net
Naphthalimide-Triazine-(DPA)₂Cu²⁺, then phosphate anionsFluorescence quenching, then displacementQuenching for Cu²⁺, fluorescence recovery for anionsNot specified nih.gov

Molecular Recognition through Precisely Engineered Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Anion-π Interactions)

The assembly and recognition capabilities of supramolecular systems are governed by a combination of non-covalent interactions. Derivatives of this compound are adept at participating in these interactions.

Hydrogen Bonding and π-Stacking: The flat, aromatic surface of the naphthalene (B1677914) ring is ideal for π-stacking interactions, which are attractive forces between aromatic systems. nih.gov These interactions, dominated by dispersion forces, are fundamental in the self-assembly of many organic molecules. nih.govrsc.org Functional groups introduced via the aldehyde can form specific hydrogen bonds. Studies have shown that hydrogen bonding and π-stacking can work cooperatively; the presence of hydrogen bonds can lead to π-depletion in the aromatic rings, which in turn increases the strength of the π-stacking interaction. rsc.org This synergy is crucial for the formation of stable, one-dimensional ladder-like structures in the solid state. nih.gov

Anion-π Interactions: Anion-π interactions are non-covalent forces between an anion and an electron-deficient (π-acidic) aromatic system. rsc.org Naphthalene diimides (NDIs), which can be synthesized from naphthaldehyde precursors, are excellent platforms for studying and utilizing these interactions due to their electron-poor nature. magtech.com.cn This interaction is energetically favorable and plays a key role in the design of selective anion receptors. rsc.orgbeilstein-journals.org The binding of an anion to an NDI core can induce an electron transfer, resulting in a distinct colorimetric change or the appearance of new spectral bands, which is a convenient method for anion sensing. magtech.com.cn The strength of this interaction can be measured at the single-molecule level and is influential at solid/water interfaces. rsc.org

Self-Assembly Processes and Complex Topologies (e.g., Supramolecular Nanotubes)

The propensity of naphthalene derivatives to engage in directed, non-covalent interactions drives their self-assembly into well-defined, complex nanostructures. Naphthalene diimides (NDIs), in particular, are versatile building blocks for supramolecular assembly. thieme-connect.comresearchgate.net

By attaching different functional groups, such as amino acids or amphiphilic chains, to the NDI core, researchers can program the molecules to self-organize into a variety of morphologies. For example, NDI-lysine amphiphiles have been shown to assemble into supramolecular nanotubes in aqueous solutions. acs.org Similarly, isomeric naphthalene-appended glucono derivatives can self-assemble into nanofibers and nanotwists, with the specific morphology depending on the substitution pattern on the naphthalene ring. rsc.org These self-assembled structures are not merely structural curiosities; they form the basis of functional materials for applications in organic electronics and chiral recognition. thieme-connect.comsciltp.com

Advanced Optoelectronic Materials Development

The extended π-conjugated system of the naphthalene core is a key feature for its use in optoelectronic materials. This system allows for efficient charge transport and interaction with light, making derivatives of this compound promising candidates for various electronic and photonic applications.

Development of NLO Materials for Optoelectronic Technologies

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like frequency doubling and optical switching. jhuapl.edu Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit large NLO responses. analis.com.my

The naphthalene ring from this compound can serve as the π-conjugated bridge in such molecules. By reacting the aldehyde (an acceptor-precursor) with various donor moieties, it is possible to create compounds with significant second- and third-order optical nonlinearities. analis.com.myresearchgate.net For example, chalcone derivatives, which can be synthesized from aldehydes, are known to have excellent NLO properties due to the delocalization of electrons across the π-conjugated system. analis.com.my Computational studies on naphthalene derivatives have confirmed their potential for NLO applications, with some systems showing hyperpolarizabilities many times higher than that of urea, a standard NLO material. researchgate.netresearchgate.net

The table below presents calculated NLO properties for representative organic compounds, illustrating the potential of π-conjugated systems.

Compound TypePropertyCalculated ValueSignificance
Naphthalen-1-yl ethynylated-chalcone (3NPP)First hyperpolarizability (βtot)420.51 x 10⁻³⁰ esu analis.com.myHigh NLO response, potential for optoelectronics. analis.com.my
Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate (DMD)Second hyperpolarizability (βtot)10.65 x 10⁻³⁰ esu nih.govRelevant second-order NLO properties. nih.gov
2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol (DANOHB)Third-order polarizability (γ)>30 times higher than urea researchgate.netGood potential in photonics and NLO devices. researchgate.net
Thionated Naphthalene Diimide (NDI-10)Third-order polarizability (γzzzz)1299.5 x 10⁻³⁶ esu researchgate.netSignificant enhancement over standard NDI, showing tunability. researchgate.net

Naphthalene Diimides (NDIs) and Related Congeners in Organic Electronics (e.g., Solar Cells, Artificial Photosynthesis)

Naphthalene diimides (NDIs), readily synthesized from naphthalene precursors, are among the most important n-type (electron-transporting) organic semiconductors. researchgate.net Their rigid, planar structure and high electron affinity facilitate efficient electron transport and lead to high charge-carrier mobility. gatech.edu These properties make NDI derivatives highly valuable for a range of organic electronic devices. gatech.edubohrium.comrsc.org

Organic Electronics and Solar Cells: NDI-based materials are used as semiconductors in organic field-effect transistors (OFETs), organic photovoltaics (OPVs, or solar cells), and organic light-emitting diodes (OLEDs). gatech.eduresearchgate.net In solar cells, NDIs can function as non-fullerene acceptors, which are crucial for charge separation and collection. researchgate.net The ability to tune their electronic and optical properties through chemical modification allows for the optimization of device performance, including improved air stability and electron mobility. gatech.edu

Artificial Photosynthesis: Artificial photosynthesis aims to mimic the natural process of converting sunlight, water, and carbon dioxide into chemical fuels. mdpi.com This typically involves light-harvesting components and catalysts for water splitting and CO₂ reduction. mdpi.comresearchgate.net The strong electron-accepting nature of NDIs makes them suitable candidates for roles in artificial photosynthetic systems. They can act as electron relays or as part of a catalytic system to facilitate the multi-electron transfer processes required for fuel production, analogous to the electron acceptors in natural photosystems.

Exploration of Aggregation-Induced Emission (AIE) Behavior in Materials

The phenomenon of aggregation-induced emission (AIE) has garnered significant attention in materials science, where luminogenic materials exhibit enhanced fluorescence intensity in an aggregated or solid state, contrary to the aggregation-caused quenching (ACQ) observed in many traditional fluorophores. While direct and extensive research on the AIE behavior of this compound is not widely documented, the broader class of naphthaldehyde and naphthalimide derivatives serves as a crucial indicator of its potential in this domain.

Naphthaldehyde-based Schiff base dyes, for instance, have been shown to exhibit AIE properties. researchgate.net This behavior is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. In solution, molecules can undergo various vibrational and rotational motions, which provide non-radiative pathways for the decay of the excited state. However, upon aggregation, these motions are physically constrained, leading to a blockage of non-radiative decay channels and a subsequent increase in fluorescence quantum yield. researchgate.net

Studies on naphthalimide derivatives have further elucidated this mechanism. For example, the introduction of a piperazine group to a 1,8-naphthalimide core has been shown to result in AIE, with the molecular packing in the aggregated state restricting intramolecular rotation and thereby enhancing emission efficiency. researchgate.netchemrxiv.org Similarly, certain 1,8-naphthalimide-based supramolecular hydrogels have demonstrated remarkable AIE effects, with enhancements in fluorescence intensity of up to 4700% and quantum yields reaching 30% in the gel state. rsc.org The type of aggregate morphology, such as fibers or nanoparticles, can also influence the intensity and wavelength of the AIE. rsc.org

Given that the naphthaldehyde moiety forms the core of these AIE-active systems, it is plausible that this compound and its derivatives could be engineered to exhibit similar properties. The methyl groups at the 2 and 5 positions may influence the steric and electronic properties, potentially affecting the mode of molecular aggregation and the resulting photophysical characteristics. The aldehyde functional group provides a reactive site for the synthesis of Schiff bases and other derivatives, which could be designed to promote specific intermolecular interactions, such as hydrogen bonding or π-π stacking, that are conducive to AIE.

Table 1: Aggregation-Induced Emission Characteristics of Related Naphthalimide Derivatives

Compound Type Key Structural Feature Observed AIE Effect Potential Mechanism
Naphthalimide-Piperazine Derivative Functionalization at C-4 with 1-(2,3-dichlorophenyl) piperazine Enhanced fluorescence in DMSO/H₂O mixtures Restriction of intramolecular motion in aggregated state researchgate.netchemrxiv.org
1,8-Naphthalimide Hydrogelators Amino acid derivatives Up to 4700% fluorescence enhancement Self-assembled fibrillar morphology restricting molecular motion rsc.org
Nitrogen-Bridged Naphthalene Monoimide Dimers Dimeric structure Bright green emission in the solid state Specific molecular packing in the crystal lattice nih.gov

Role as a Versatile Organic Building Block

Precursor for the Synthesis of Diverse Organic Compounds

This compound serves as a valuable precursor in organic synthesis due to the reactivity of its aldehyde functional group. This group can readily undergo a variety of chemical transformations, allowing for the construction of more complex molecules. While specific examples detailing the extensive use of this compound are not abundant in the literature, its synthetic utility can be inferred from the well-established chemistry of naphthaldehydes and related benzaldehydes.

One key application of aldehydes is in the formation of Schiff bases through condensation reactions with primary amines. These imine-containing compounds are not only stable but also serve as versatile intermediates for the synthesis of various heterocyclic compounds and coordination complexes. The 2-hydroxy-1-naphthaldehyde variant, for example, is widely used to create Schiff base ligands for sensing metal ions. researchgate.net

Furthermore, naphthaldehydes can be starting materials for the synthesis of other functional groups. For instance, they can be oxidized to form carboxylic acids (naphthalenecarboxylic acids) or reduced to form alcohols (naphthalenemethanols). These transformations open up pathways to a wide range of derivatives, including esters, amides, and halides.

A study on the synthesis of substituted benzaldehydes highlighted a one-pot reduction/cross-coupling procedure starting from Weinreb amides. acs.org In this research, a 2,5-dimethyl substituted Weinreb amide was used as a precursor, indicating that the 2,5-dimethyl substitution pattern is synthetically accessible and can be incorporated into precursors for aldehyde synthesis. acs.org Although this example does not start from this compound itself, it demonstrates the feasibility of incorporating this substitution pattern in synthetic schemes.

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Reagent/Condition Product Type
Schiff Base Condensation Primary Amine (R-NH₂) Imine (Schiff Base)
Oxidation Oxidizing Agent (e.g., KMnO₄) Carboxylic Acid
Reduction Reducing Agent (e.g., NaBH₄) Alcohol
Wittig Reaction Phosphonium (B103445) Ylide Alkene
Grignard Reaction Grignard Reagent (R-MgBr) Secondary Alcohol

Construction of Complex Molecular Architectures for Functional Materials

The structural framework of this compound makes it a promising building block for the construction of complex molecular architectures and functional materials. The naphthalene core provides a rigid and planar π-conjugated system, which is a desirable feature for applications in organic electronics and supramolecular chemistry. researchgate.netthieme-connect.com

Derivatives of naphthalene, particularly naphthalene diimides (NDIs), are extensively used as scaffolds for functional supramolecular systems. thieme-connect.com These molecules can self-assemble through non-covalent interactions, such as π-π stacking and hydrogen bonding, to form well-ordered nanostructures like fibers and sheets. thieme-connect.com The photophysical and electronic properties of these materials can be tuned by modifying the core naphthalene structure or by introducing functional groups at the imide positions.

By derivatizing this compound, it is possible to create molecules that can participate in such self-assembly processes. For example, conversion to a di-functional or multi-functional derivative would allow it to act as a node in the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These porous materials have applications in gas storage, catalysis, and sensing.

The field of supramolecular chemistry often relies on the precise arrangement of molecules to achieve a specific function. bath.ac.uk The steric hindrance and electronic effects of the two methyl groups in this compound could be exploited to direct the self-assembly process, leading to unique and potentially useful molecular architectures. While specific examples of functional materials derived directly from this compound are not prevalent, the principles established with related naphthalene-based building blocks strongly suggest its potential in this area. researchgate.netthieme-connect.com

Future Directions and Emerging Research Avenues in 2,5 Dimethyl 1 Naphthaldehyde Chemistry

Development of Highly Efficient and Selective Synthetic Methodologies

While established methods for the synthesis of naphthaldehydes exist, the future will focus on the development of more efficient, selective, and sustainable protocols. A key area of research will be the exploration of novel catalytic systems that can minimize waste, reduce reaction times, and improve atom economy. This includes the investigation of transition-metal catalysts, such as those based on indium, for regioselective syntheses of naphthaldehyde derivatives. researchgate.net The goal is to create methodologies that are not only high-yielding but also environmentally benign, utilizing greener solvents and milder reaction conditions. researchgate.net Furthermore, the development of one-pot multicomponent reactions will be a priority, allowing for the construction of complex molecular architectures from simple precursors in a single, efficient step.

In-Depth Mechanistic Studies for Novel Reactivity Exploration

A deeper understanding of the reaction mechanisms governing the transformations of 2,5-Dimethyl-1-naphthaldehyde is crucial for unlocking its full synthetic potential. Future research will employ advanced spectroscopic and analytical techniques, such as laser flash photolysis (LFP), to probe reaction intermediates and elucidate complex photochemical pathways. mdpi.com Mechanistic investigations into processes like photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET) in derivatives of naphthaldehyde will provide insights into their reactivity. mdpi.com These studies will not only explain observed outcomes but also enable the prediction and discovery of novel reactions, expanding the chemical space accessible from this versatile building block.

Synergistic Integration of Advanced Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is becoming indispensable. Future research on this compound will heavily rely on this integrated approach. rsc.orgnih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be routinely used to predict molecular geometries, vibrational frequencies, and electronic spectra, with findings being validated against experimental data from X-ray crystallography, FT-IR, and UV-Vis spectroscopy. dntb.gov.uaresearchgate.net This combined strategy allows for a comprehensive understanding of the compound's structural, electronic, and thermodynamic properties. researchgate.net Computational tools like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps will be used to predict reactive sites and explore potential intermolecular interactions, guiding experimental design. rsc.orgdntb.gov.ua

Table 1: Comparison of Computational and Experimental Data for Naphthaldehyde Derivatives

ParameterComputational MethodPredicted ValueExperimental MethodObserved ValueReference
Molecular GeometryDFT/B3LYP/6-311++G(d,p)Good agreement with XRDSingle-Crystal X-ray Diffraction (SC-XRD)Crystalline structure confirmed rsc.orgnih.gov
Vibrational FrequenciesDFT/B3LYPCorrelates with experimental spectraFT-IR SpectroscopyCharacteristic peaks identified dntb.gov.ua
Electronic TransitionsTD-DFTMatches UV-Vis absorptionUV-Vis Spectroscopyλmax observed researchgate.net
HOMO-LUMO GapFMO AnalysisCalculated energy gap (eV)Cyclic VoltammetryRedox potentials measured rsc.org

Tailoring Structure-Property Relationships for Targeted Material Applications

A major thrust of future research will be to establish clear structure-property relationships to design materials based on the this compound scaffold for specific applications. By strategically modifying the naphthaldehyde core, researchers can fine-tune its electronic, optical, and redox properties. thieme-connect.dethieme-connect.com This is particularly relevant in the field of organic electronics, where naphthalene-diimide (NDI) derivatives, close structural relatives, have shown promise as n-type semiconductors. rsc.orgacs.org The electron-withdrawing nature of the aldehyde group, combined with the electronic effects of the methyl substituents on the naphthalene (B1677914) ring, can be systematically altered to control properties like electron affinity and charge carrier mobility, paving the way for applications in organic field-effect transistors (OFETs) and solar cells. acs.orgthieme-connect.com

Exploration of New Supramolecular Assemblies and Functions

The planar and aromatic nature of the naphthalene core makes this compound an excellent candidate for constructing ordered supramolecular assemblies. thieme-connect.de Future work will focus on using non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces, to direct the self-assembly of its derivatives into complex, functional architectures. rsc.orgacs.org Research into core-substituted naphthalene-diimides (cNDIs) has demonstrated the ability to form a wide range of soft materials, including fibrillar gels, nanotubes, and vesicles. rsc.orgthieme-connect.com By incorporating specific functional groups onto the this compound scaffold, researchers will aim to create programmed assemblies with tailored photophysical or charge-transport properties. rsc.org The exploration of these assemblies at liquid/solid interfaces is another promising avenue for creating highly ordered monolayers for nanotechnology applications. acs.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Q & A

Q. How can longitudinal studies improve risk assessment for occupational exposure to this compound?

  • Methodology :
  • Cohort design : Track spirometry data (FEV1/FVC) and hepatic enzyme levels (ALT, AST) over 5–10 years.
  • Confounder adjustment : Use multivariate regression to control for smoking, co-exposure to PAHs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.